molecular formula C91H145N27O20 B1496308 H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 CAS No. 185032-24-0

H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2

Cat. No.: B1496308
CAS No.: 185032-24-0
M. Wt: 1937.3 g/mol
InChI Key: ANBCQQNJUFAARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 is a useful research compound. Its molecular formula is C91H145N27O20 and its molecular weight is 1937.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 is a complex peptide composed of various amino acids, including both D- and L-forms. This structural diversity can significantly influence its biological activities, which are crucial for understanding its potential therapeutic applications.

Structure and Composition

The compound consists of the following amino acids:

  • Tyrosine (Tyr)
  • Lysine (Lys)
  • Glycine (Gly)
  • Arginine (Arg)
  • Glutamic Acid (Glu)
  • Isoleucine (xiIle)
  • Leucine (Leu)
  • Threonine (xiThr)
  • Proline (Pro)

The presence of multiple amino acids suggests a potential role in various biological processes, including signaling pathways and regulatory functions within cells.

Biological Activities

Peptides like this compound exhibit a range of biological activities, including but not limited to:

  • Antioxidant Activity : The presence of Tyr and Arg may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Research indicates that D-amino acids play a role in cognitive function and may act as biomarkers for neurological conditions .
  • Regulatory Functions : The peptide's structure suggests involvement in hormonal regulation and immune response modulation.

Case Study: Neuroprotective Potential

A study examining D-amino acids revealed their potential role in cognitive functions. The findings suggest that compounds containing D-amino acids could serve as biomarkers for dementia risk, highlighting the importance of such amino acid configurations in neurological health .

Interaction Studies

Understanding how H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr interacts with other biomolecules is crucial for elucidating its biological functions. Interaction studies may involve:

  • Binding Affinity Tests : Assessing how well the peptide binds to specific receptors.
  • Cellular Uptake Studies : Investigating how efficiently the peptide is absorbed by different cell types.

Comparative Analysis

To better understand the uniqueness of H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr, it is useful to compare it with simpler peptides. Below is a summary table highlighting key features:

Compound NameKey FeaturesUniqueness
H-Lys-Ala-GlySimpler structure with fewer amino acidsFocuses on basic amino acids
H-Tyr-Leu-ProContains aromatic and branched-chain amino acidsEmphasizes hydrophobic interactions
H-Glu-Asp-ThrInvolves acidic residuesPotential role in neurotransmission

This comparison underscores the complexity and potential versatility of H-DL-Tyr compared to simpler peptides, suggesting unique biological roles that warrant further investigation.

Properties

IUPAC Name

17-[[2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-butan-2-yl-2-[(4-hydroxyphenyl)methyl]-3,6,14,18-tetraoxo-1,4,7,13-tetrazacyclooctadecane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H145N27O20/c1-8-50(5)72-85(135)110-62(19-11-13-39-101-70(123)37-36-64(81(131)114-68(83(133)115-72)47-55-28-34-58(122)35-29-55)108-78(128)61(20-14-40-102-89(95)96)106-71(124)48-105-77(127)60(18-10-12-38-92)107-76(126)59(93)45-53-24-30-56(120)31-25-53)80(130)113-67(44-49(3)4)82(132)116-73(51(6)9-2)86(136)117-74(52(7)119)87(137)111-65(22-16-42-104-91(99)100)88(138)118-43-17-23-69(118)84(134)109-63(21-15-41-103-90(97)98)79(129)112-66(75(94)125)46-54-26-32-57(121)33-27-54/h24-35,49-52,59-69,72-74,119-122H,8-23,36-48,92-93H2,1-7H3,(H2,94,125)(H,101,123)(H,105,127)(H,106,124)(H,107,126)(H,108,128)(H,109,134)(H,110,135)(H,111,137)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,132)(H,117,136)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBCQQNJUFAARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H145N27O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1937.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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